

Application Notes and Protocols: Csf1R-IN-18 in Combination with Immunotherapy

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Compound of Interest

Compound Name: Csf1R-IN-18

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Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy.^[1] A key component of the TME is the population of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype.^{[2][3]} These M2-like TAMs suppress anti-tumor immune responses and promote tumor growth, angiogenesis, and metastasis.^{[2][3][4]} The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a cell-surface receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.^{[5][6][7]} Its ligands, CSF-1 and IL-34, are often secreted by tumor cells, leading to the recruitment and polarization of M2-like TAMs within the TME.^[8]

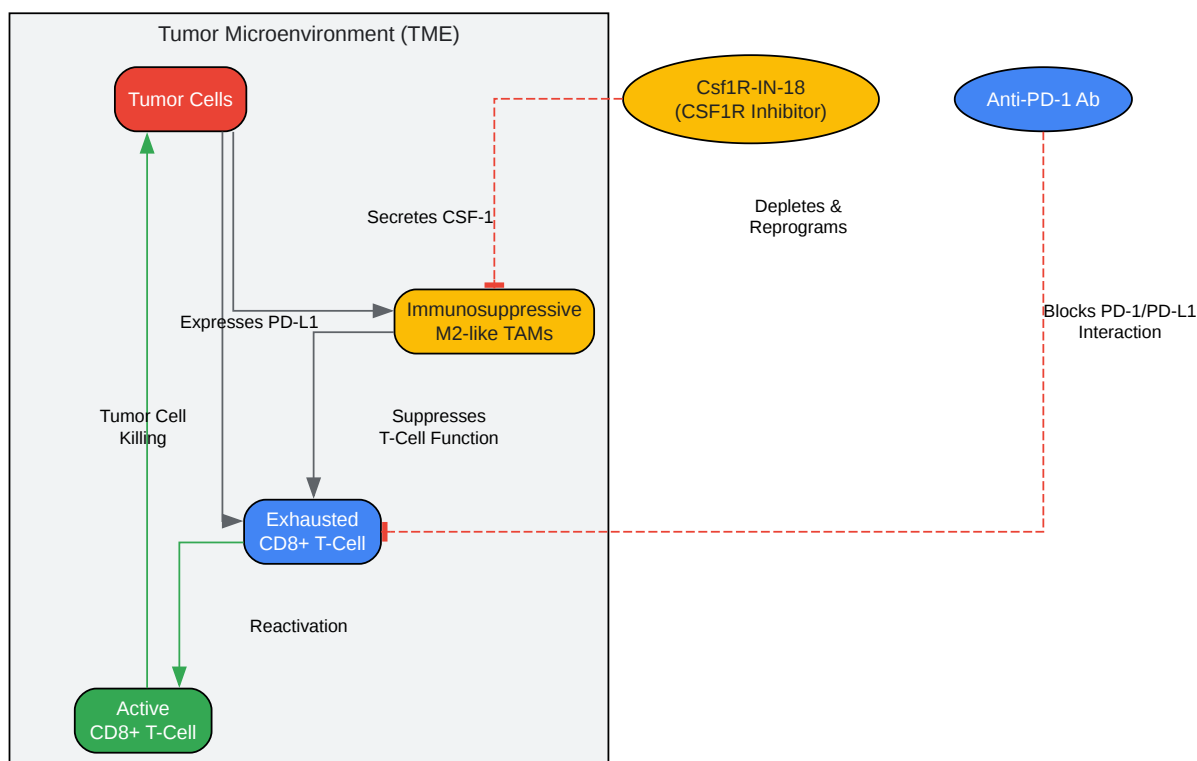
Targeting the CSF1/CSF1R signaling axis has emerged as a promising strategy to modulate the TME and enhance anti-tumor immunity.^{[4][9]} CSF1R inhibitors can deplete or reprogram TAMs, shifting them towards a pro-inflammatory, anti-tumor M1-like phenotype.^{[2][3][4]} This "re-education" of the myeloid landscape can render tumors more susceptible to immunotherapy, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies.^{[1][10]} Preclinical studies have demonstrated that combining CSF1R inhibitors with ICIs can lead to synergistic anti-tumor effects, overcoming resistance to ICI monotherapy.^{[10][11][12][13]}

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the combination of a CSF1R inhibitor, represented here by **Csf1R-IN-18**, with immunotherapy in preclinical models. While specific data for "**Csf1R-IN-18**" is not extensively available in public literature, the protocols and principles outlined are based on well-characterized CSF1R inhibitors (e.g., Pexidartinib, BLZ945) and are broadly applicable.

Principle of Combination Therapy

The rationale for combining **Csf1R-IN-18** with immunotherapy, such as an anti-PD-1 antibody, is based on a multi-pronged attack on the tumor.

- TAM Depletion and Reprogramming: **Csf1R-IN-18** inhibits CSF1R signaling, leading to the depletion of immunosuppressive M2-like TAMs and the repolarization of remaining TAMs towards a pro-inflammatory M1-like state.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Enhanced T-Cell Function: By reducing the number of immunosuppressive TAMs, the TME becomes more permissive for the activation and function of cytotoxic CD8+ T-cells.[\[14\]](#)
- Overcoming ICI Resistance: Activated T-cells can secrete cytokines like IFN γ and TNF α , which, in a feedback loop, can induce tumor cells to upregulate CSF1, thereby recruiting more M2-like TAMs and contributing to ICI resistance.[\[10\]](#) **Csf1R-IN-18** breaks this resistance loop.
- Synergistic Anti-Tumor Activity: The anti-PD-1 antibody reinvigorates exhausted T-cells, while **Csf1R-IN-18** remodels the TME to be more immunologically "hot." This combination leads to a more robust and durable anti-tumor immune response than either agent alone.[\[10\]](#)[\[11\]](#)



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Caption: Logical workflow of **Csf1R-IN-18** and anti-PD-1 combination therapy.

Preclinical Data Summary

Preclinical studies in various syngeneic mouse tumor models have demonstrated the synergistic efficacy of combining a CSF1R inhibitor with an anti-PD-1/PD-L1 antibody. The following tables summarize representative quantitative data from such studies.

Table 1: Effect of CSF1R and PD-1 Inhibition on Tumor Growth in a Murine Glioma Model (Data adapted from a study on experimental glioma)[11][15]

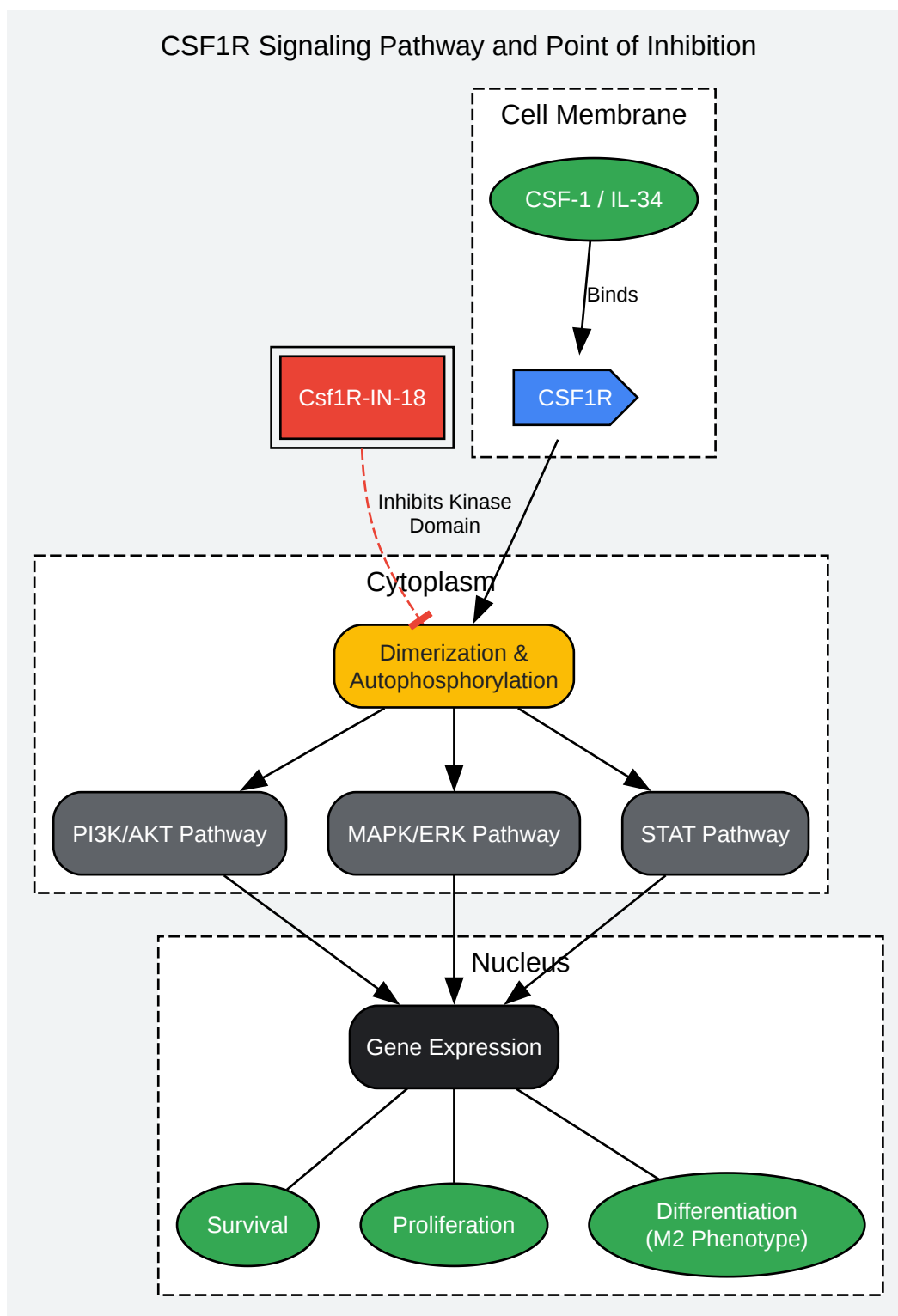
Treatment Group	Median Survival (Days)	Long-Term Survivors (%)
Vehicle Control	25	0
Anti-CSF1R mAb	30	10
Anti-PD-1 mAb	28	0
Anti-CSF1R + Anti-PD-1	> 50	40

Table 2: Immunophenotyping of Tumor Microenvironment Post-Treatment (Representative data based on findings from multiple preclinical models)[\[10\]](#)[\[14\]](#)[\[16\]](#)

Treatment Group	TAMs (F4/80+) (% of CD45+ cells)	CD8+ T-cells (% of CD45+ cells)	CD8+/FoxP3+ Treg Ratio
Vehicle Control	45%	8%	1.5
CSF1R Inhibitor	20%	12%	3.0
Anti-PD-1 mAb	42%	15%	2.5
CSF1R-i + Anti-PD-1	18%	25%	5.5

Signaling Pathway

Csf1R-IN-18 acts by blocking the intracellular tyrosine kinase domain of the CSF1R. Ligand (CSF-1 or IL-34) binding normally induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades like PI3K/AKT and MAPK/ERK, which are critical for macrophage survival, proliferation, and differentiation. **Csf1R-IN-18** prevents this activation, leading to apoptosis of CSF1R-dependent macrophages.



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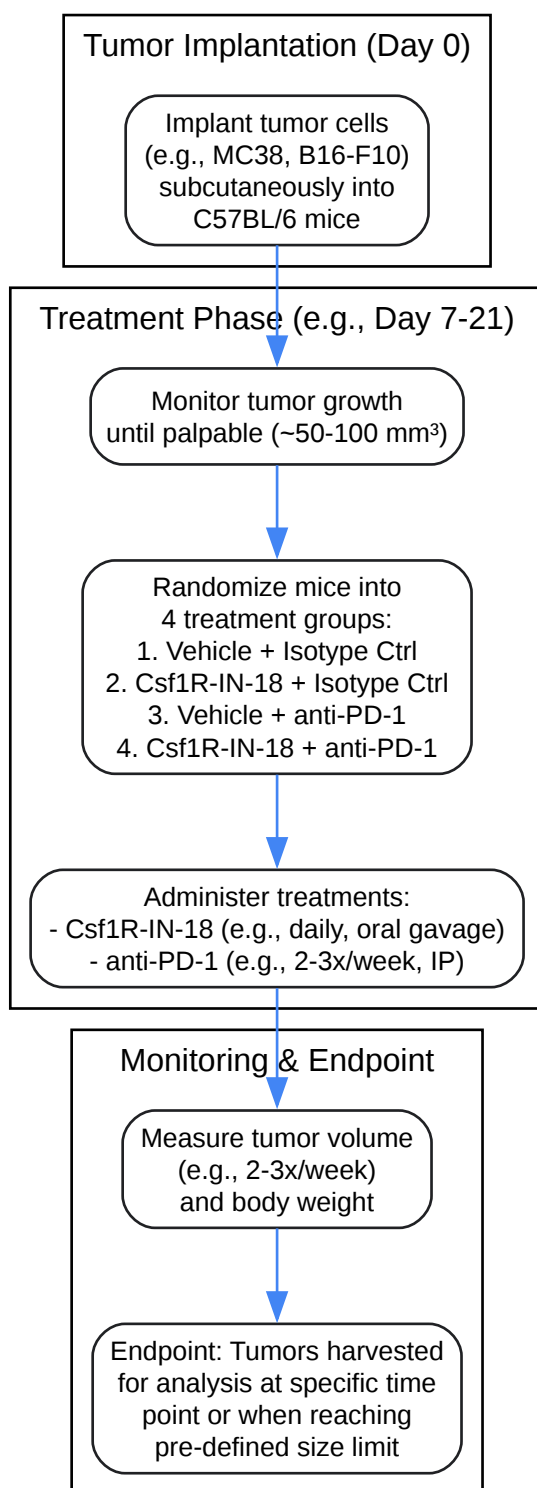
Caption: CSF1R signaling cascade and the inhibitory action of **Csf1R-IN-18**.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of **Csf1R-IN-18** in combination with immunotherapy.

Protocol 1: In Vivo Syngeneic Mouse Tumor Model

This protocol describes the establishment of a tumor in immunocompetent mice and subsequent treatment with **Csf1R-IN-18** and an anti-mouse PD-1 antibody.



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Caption: Experimental workflow for in vivo combination therapy studies.

Materials:

- Syngeneic tumor cell line (e.g., MC38 for colon carcinoma)
- 6-8 week old immunocompetent mice (e.g., C57BL/6)
- **Csf1R-IN-18** and appropriate vehicle (e.g., Captisol)
- Anti-mouse PD-1 antibody (clone RMP1-14 or similar) and isotype control
- Calipers, syringes, gavage needles

Procedure:

- Tumor Cell Implantation:
 - Culture tumor cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1×10^7 cells/mL.
 - Subcutaneously inject 100 μ L (1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Begin monitoring tumors ~5-7 days post-implantation.
 - Measure tumor dimensions with calipers and calculate volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Treatment Initiation:
 - When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (n=8-10 per group).
 - Group 1 (Control): Vehicle (oral gavage, daily) + Isotype Control IgG (intraperitoneal injection, e.g., 10 mg/kg, 2x/week).

- Group 2 (**Csf1R-IN-18** Mono): **Csf1R-IN-18** (e.g., 50 mg/kg, oral gavage, daily) + Isotype Control IgG.
- Group 3 (Anti-PD-1 Mono): Vehicle (oral gavage, daily) + Anti-PD-1 Ab (e.g., 10 mg/kg, IP, 2x/week).
- Group 4 (Combination): **Csf1R-IN-18** + Anti-PD-1 Ab at the same doses and schedules.
- Endpoint Analysis:
 - Continue treatment and monitoring until tumors in the control group reach the ethical endpoint (~1500-2000 mm³).
 - Euthanize mice and harvest tumors and spleens for subsequent analysis (Flow Cytometry, IHC).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol details the processing of harvested tumors to analyze immune cell populations.[\[2\]](#)
[\[3\]](#)[\[8\]](#)[\[17\]](#)

Materials:

- Harvested tumors
- Tumor dissociation kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase D, DNase I)
- 70 µm cell strainers
- Red Blood Cell Lysis Buffer
- FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
- Fc Block (anti-CD16/32)
- Fluorochrome-conjugated antibodies (see example panel below)

- Live/Dead stain (e.g., Zombie Aqua)
- Flow cytometer (e.g., BD LSRII)

Example Antibody Panel:

- Lineage: CD45
- T-Cells: CD3, CD4, CD8
- Regulatory T-Cells: FoxP3 (requires intracellular staining)
- Myeloid Cells: CD11b
- Macrophages: F4/80, CD206 (M2 marker), CD86 (M1 marker)

Procedure:

- Tumor Dissociation:
 - Weigh and mince the tumor tissue into small pieces in a petri dish containing RPMI media.
 - Transfer to a gentleMACS C Tube with enzyme cocktail and process using a gentleMACS Dissociator according to the manufacturer's protocol. Alternatively, incubate with digestion buffer at 37°C for 30-60 minutes with agitation.
 - Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Cell Preparation:
 - Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
 - Wash cells with FACS buffer and centrifuge.
 - Resuspend in FACS buffer and perform a cell count.
- Staining:

- Aliquot $\sim 1-2 \times 10^6$ cells per well in a 96-well V-bottom plate.
- Stain with Live/Dead dye according to the manufacturer's protocol.
- Wash and then block with Fc Block for 10 minutes on ice.
- Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.[\[17\]](#)
- Wash cells twice with FACS buffer.
- For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set).
- Incubate with the intracellular antibody, then wash.
- Acquisition:
 - Resuspend cells in FACS buffer and acquire data on a flow cytometer. Remember to prepare single-stain compensation controls.

Protocol 3: Immunohistochemistry (IHC) for CD8 and FoxP3

This protocol is for visualizing the infiltration of CD8⁺ T-cells and FoxP3⁺ regulatory T-cells in tumor tissue sections.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 μ m)
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking serum
- Primary antibodies: Rabbit anti-CD8, Mouse anti-FoxP3

- HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)
- DAB chromogen kit
- Hematoxylin counterstain

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2x 5 min).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval:
 - Heat slides in antigen retrieval buffer using a pressure cooker or water bath (e.g., 95°C for 20 min).
 - Allow slides to cool to room temperature.
- Staining:
 - Quench endogenous peroxidase activity with 3% H₂O₂ for 15 minutes.[\[19\]](#)
 - Wash with PBS.
 - Block with serum (e.g., 10% goat serum) for 30 minutes.
 - Incubate with primary antibody (e.g., anti-CD8 at 1:100 dilution) overnight at 4°C.[\[18\]](#)
 - Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash, then apply DAB solution until brown staining is visible.
 - Rinse with water.

- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with coverslips using a permanent mounting medium.
- Analysis:
 - Image slides and quantify the number of positive cells per high-power field in different regions of the tumor.

Protocol 4: In Vitro Macrophage Polarization Assay

This assay assesses the ability of **Csf1R-IN-18** to inhibit M2 polarization of macrophages in vitro.[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
- Complete RPMI or DMEM medium
- Recombinant mouse M-CSF
- Recombinant mouse IL-4 and IL-13 (for M2 polarization)
- LPS and IFN- γ (for M1 polarization control)
- **Csf1R-IN-18**
- RNA isolation kit and qPCR reagents or flow cytometry antibodies (CD206, CD86)

Procedure:

- Macrophage Differentiation (for BMDMs):
 - Harvest bone marrow from the femur and tibia of mice.

- Culture cells in complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate into BMDMs.[1]
- Polarization Experiment:
 - Plate differentiated macrophages in a 6-well plate at 1×10^6 cells/well and allow them to adhere.
 - Pre-treat cells with varying concentrations of **Csf1R-IN-18** or vehicle for 1 hour.
 - Add polarizing cytokines to the wells:
 - M0 (unpolarized): Medium only
 - M1: LPS (100 ng/mL) + IFN- γ (20 ng/mL)
 - M2: IL-4 (20 ng/mL) + IL-13 (20 ng/mL)
 - Incubate for 24-48 hours.
- Analysis:
 - By qPCR: Harvest cells, isolate RNA, and perform qPCR for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1 (CD206)).
 - By Flow Cytometry: Harvest cells and stain for surface markers: CD86 (M1) and CD206 (M2). Analyze the percentage of positive cells and mean fluorescence intensity.

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